molecular formula C9H7NO B14664487 Agn-PC-0NE5V1 CAS No. 42793-20-4

Agn-PC-0NE5V1

Katalognummer: B14664487
CAS-Nummer: 42793-20-4
Molekulargewicht: 145.16 g/mol
InChI-Schlüssel: HYYOGUONRBRYJQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Agn-PC-0NE5V1 is a compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Agn-PC-0NE5V1 involves several methods, including chemical reduction, electron irradiation, and photochemical methods . These methods are chosen based on the desired properties of the final product, such as particle size and shape. For instance, chemical reduction is a common method where a reducing agent is used to convert a precursor into the desired compound under controlled conditions.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reduction processes. These processes are optimized for efficiency and yield, ensuring that the compound is produced in sufficient quantities for various applications. Techniques such as vacuum filtration and spin coating are also employed to produce high-quality films of the compound .

Analyse Chemischer Reaktionen

Types of Reactions: Agn-PC-0NE5V1 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its functionality in different applications.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxides, while reduction reactions can yield reduced forms of the compound with altered properties.

Wissenschaftliche Forschungsanwendungen

Agn-PC-0NE5V1 has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various reactions due to its high reactivity. In biology, the compound is studied for its potential antimicrobial properties, making it a candidate for use in medical treatments and hygiene products. In the industrial sector, this compound is utilized in the production of conductive films and coatings, which are essential in electronics and optoelectronics .

Wirkmechanismus

The mechanism of action of Agn-PC-0NE5V1 involves its interaction with molecular targets and pathways within biological systems. The compound exerts its effects by binding to specific receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, such as antimicrobial effects or catalytic activity in chemical reactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: Compounds similar to Agn-PC-0NE5V1 include other silver-based nanoparticles and compounds with similar chemical structures. Examples include silver nitrate and silver nanowires, which share some properties with this compound but differ in their specific applications and reactivity .

Uniqueness: What sets this compound apart from similar compounds is its unique combination of stability and reactivity. This makes it particularly suitable for applications that require both durability and high performance, such as in advanced electronic devices and medical treatments.

Eigenschaften

CAS-Nummer

42793-20-4

Molekularformel

C9H7NO

Molekulargewicht

145.16 g/mol

IUPAC-Name

pyrrolo[1,2-a]azepin-5-one

InChI

InChI=1S/C9H7NO/c11-9-6-2-1-4-8-5-3-7-10(8)9/h1-7H

InChI-Schlüssel

HYYOGUONRBRYJQ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=CC=CN2C(=O)C=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.